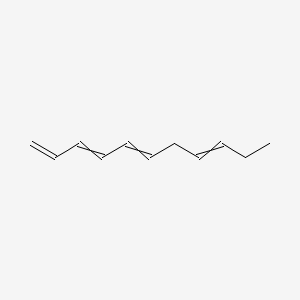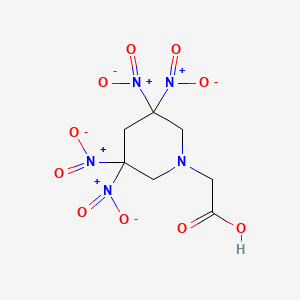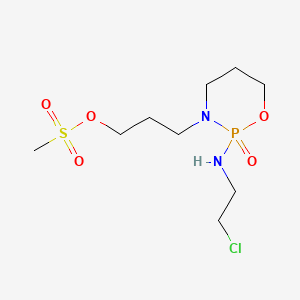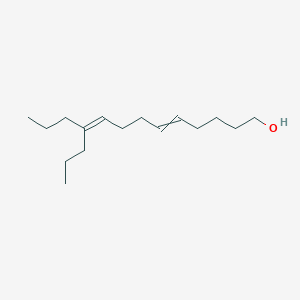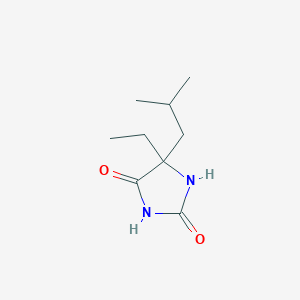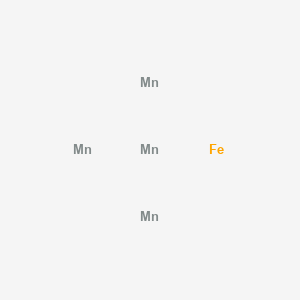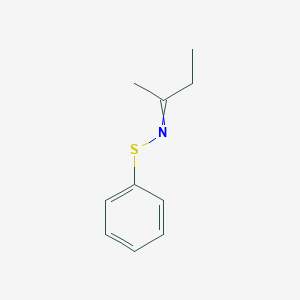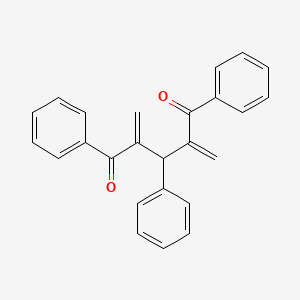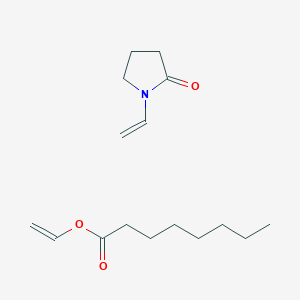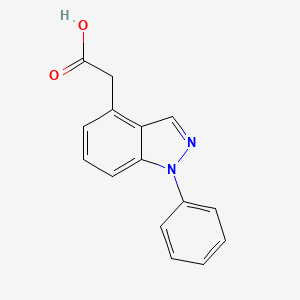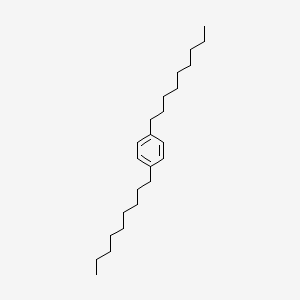
p-Dinonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Dinonylbenzene: is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two nonyl groups (nine-carbon alkyl chains) at the para positions. This compound is known for its hydrophobic properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Dinonylbenzene typically involves the Friedel-Crafts alkylation of benzene with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{C}9\text{H}{19}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}9\text{H}{19})_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation. The reaction is carried out in a controlled environment to ensure high yield and purity. The process includes the use of excess benzene to drive the reaction to completion and the subsequent removal of unreacted benzene and by-products through distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Dinonylbenzene can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nonyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions is commonly used for the oxidation of this compound.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated this compound compounds.
Aplicaciones Científicas De Investigación
Chemistry: p-Dinonylbenzene is used as a precursor in the synthesis of various organic compounds. Its hydrophobic nature makes it suitable for use in the development of surfactants and lubricants.
Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives are studied for their potential use in drug delivery systems and as components in biomedical materials.
Industry: The compound is used in the production of specialty chemicals, including plasticizers, which enhance the flexibility and durability of plastics. It is also employed in the formulation of lubricants and as an additive in fuels to improve performance.
Mecanismo De Acción
The mechanism of action of p-Dinonylbenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the nonyl groups. This activation facilitates electrophilic substitution reactions. In oxidation reactions, the benzylic positions are particularly reactive due to the presence of hydrogen atoms that can be abstracted, leading to the formation of benzylic radicals and subsequent oxidation products.
Comparación Con Compuestos Similares
Toluene (methylbenzene): Similar in structure but with a single methyl group instead of two nonyl groups.
Ethylbenzene: Contains an ethyl group instead of nonyl groups.
Cumene (isopropylbenzene): Features an isopropyl group in place of nonyl groups.
Uniqueness: p-Dinonylbenzene is unique due to the presence of two long nonyl chains, which impart significant hydrophobicity and influence its reactivity and applications. Unlike simpler alkylbenzenes, this compound’s bulky substituents make it suitable for specialized industrial applications where hydrophobicity and stability are crucial.
Propiedades
Número CAS |
40775-34-6 |
|---|---|
Fórmula molecular |
C24H42 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
1,4-di(nonyl)benzene |
InChI |
InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-23-19-21-24(22-20-23)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
Clave InChI |
SHDYOAGCPLZUNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


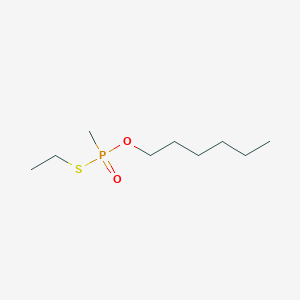
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
